4-[2-(Thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzene-1,3-diol
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Overview
Description
4-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]-1,3-BENZENEDIOL is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a pyrazolo[1,5-c][1,3]benzoxazine core, and a benzenediol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]-1,3-BENZENEDIOL typically involves multi-step organic reactions. One common approach is the condensation of 2-thiophenecarboxaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized with an appropriate benzoxazine derivative under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]-1,3-BENZENEDIOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]-1,3-BENZENEDIOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]-1,3-BENZENEDIOL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N,N-DIMETHYL-4-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]ANILINE: Similar structure but with a dimethylamino group.
(4-METHOXYPHENYL)[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]METHANONE: Contains a methoxyphenyl group instead of benzenediol.
Uniqueness
The uniqueness of 4-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]-1,3-BENZENEDIOL lies in its combination of a thiophene ring, a pyrazolo[1,5-c][1,3]benzoxazine core, and a benzenediol moiety, which imparts distinct chemical and biological properties not found in its analogs .
Properties
Molecular Formula |
C20H16N2O3S |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-(2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)benzene-1,3-diol |
InChI |
InChI=1S/C20H16N2O3S/c23-12-7-8-14(17(24)10-12)20-22-16(13-4-1-2-5-18(13)25-20)11-15(21-22)19-6-3-9-26-19/h1-10,16,20,23-24H,11H2 |
InChI Key |
YTFJVBNKQOIEKG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CS4)C5=C(C=C(C=C5)O)O |
Origin of Product |
United States |
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